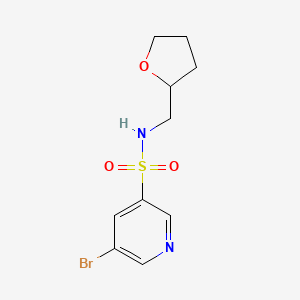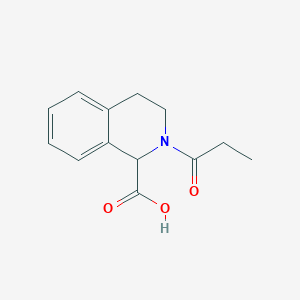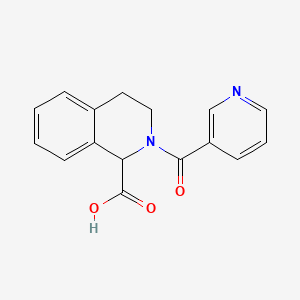![molecular formula C13H11NO3 B7588841 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA is a derivative of benzoic acid and has a molecular weight of 223.25 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes, including COX-2 and 5-LOX. These enzymes are involved in the production of inflammatory mediators, and their inhibition by 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid may contribute to its anti-inflammatory effects. 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has been shown to reduce inflammation and inhibit the growth of cancer cells. However, the safety and efficacy of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid in humans have not been established, and further research is needed to determine its potential as a therapeutic agent.
実験室実験の利点と制限
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential anti-cancer effects. However, the safety and efficacy of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid in humans have not been established, and further research is needed to determine its potential as a therapeutic agent. Additionally, 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid may have limitations for lab experiments, including its potential toxicity and the need for further research to determine its mechanism of action and potential side effects.
将来の方向性
For research on 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include further studies to determine its mechanism of action, potential side effects, and safety and efficacy in humans. Additionally, research is needed to determine the optimal dosage and administration route for 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid and to explore its potential as a therapeutic agent for inflammatory and cancer-related conditions. Other potential directions for research include the synthesis of new derivatives of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid with improved efficacy and safety profiles and the development of new methods for synthesizing 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid.
合成法
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid can be synthesized using various methods, including the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid as a white solid. Other methods for synthesizing 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid include the reaction of 4-methyl-2-pyridinecarboxylic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride.
科学的研究の応用
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has potential applications in scientific research, particularly in the field of biochemistry. This compound has been studied for its ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators and are targets for the development of anti-inflammatory drugs. 3-[(4-Methylpyridin-2-yl)oxy]benzoic acid has also been studied for its potential to inhibit the growth of cancer cells, particularly breast cancer cells.
特性
IUPAC Name |
3-(4-methylpyridin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-6-14-12(7-9)17-11-4-2-3-10(8-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAXMGMYXJITGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpyridin-2-yl)oxy]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)




